(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
This compound is a brominated heterocyclic derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl group at position 6, a propyl chain at position 3, and a (Z)-configured thiophene-2-carboxamide moiety at position 2.
Properties
IUPAC Name |
5-bromo-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S3/c1-2-7-19-10-4-3-9(25(17,21)22)8-12(10)24-15(19)18-14(20)11-5-6-13(16)23-11/h3-6,8H,2,7H2,1H3,(H2,17,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRPROWWLZCHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2(3H)-ylidene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent bromination and sulfamoylation steps are then carried out to introduce the bromo and sulfamoyl groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The sulfamoyl group can be reduced to an amine.
Substitution: : The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Sulfamoyl amine derivatives.
Substitution: : Various substituted bromo derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound in drug discovery and development.
Industry: : It can be utilized in polymer synthesis and catalysis studies.
Mechanism of Action
The mechanism by which (Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and sulfamoyl groups play crucial roles in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous brominated heterocycles and sulfonamide-containing derivatives.
Brominated Heterocycles
- 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Compound 2w) : Structural Similarities: Both compounds feature bromine substitutions and sulfonamide groups. Compound 2w includes a naphthalene-sulfonamide moiety, which enhances π-π stacking interactions in protein binding.
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole :
- Reactivity : The bromine atom in this compound is highly susceptible to nucleophilic substitution by secondary amines, a property shared with the bromothiophene unit in the target compound.
- Applications : While the imidazo-thiadiazole derivative is explored for antimicrobial activity, the target compound’s benzo[d]thiazole scaffold may offer superior selectivity for eukaryotic targets due to its bulkier substituents.
Sulfonamide-Containing Derivatives
- 5-(Dimethylamino)-naphthalene-1-sulfonamide (Intermediate in Compound 2w Synthesis) : Functional Role: The sulfonamide group in both compounds acts as a hydrogen-bond acceptor. Biological Implications: Sulfonamides are known for their role in carbonic anhydrase inhibition; the target compound’s benzo[d]thiazole core may redirect this activity toward novel targets like tyrosine kinases.
Comparative Data Table
Research Findings and Limitations
- Structural Insights: The target compound’s (Z)-configuration and sulfamoyl group differentiate it from simpler brominated heterocycles, suggesting unique binding modes.
- Synthetic Challenges : The propyl chain and sulfamoyl group may introduce steric hindrance, complicating purification—a common issue in sulfonamide chemistry .
Biological Activity
(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (CAS Number: 887207-35-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in antibacterial and antioxidant domains. This article synthesizes available research findings to present a comprehensive overview of its biological activity.
The molecular formula of the compound is with a molecular weight of 460.4 g/mol. The structural characteristics include a thiophene core substituted with bromine and sulfamoyl groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrN₃O₃S₃ |
| Molecular Weight | 460.4 g/mol |
| CAS Number | 887207-35-4 |
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of thiophene derivatives similar to this compound. For instance, derivatives were tested using the ABTS method, demonstrating significant inhibition rates—up to 62% compared to ascorbic acid, indicating robust antioxidant potential .
Antibacterial Activity
The compound has shown promising antibacterial activity against various pathogenic bacteria. In comparative studies, derivatives exhibited activity indices against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative recorded an activity index of 83.3% against Staphylococcus aureus, which is noteworthy when compared to standard antibiotics like ampicillin .
The following table summarizes the antibacterial efficacy of related compounds:
| Bacterial Strain | Activity Index (%) | Reference |
|---|---|---|
| Staphylococcus aureus | 83.3 | |
| Bacillus subtilis | 82.6 | |
| Escherichia coli | 64.0 | |
| Pseudomonas aeruginosa | 86.9 |
Molecular Docking Studies
Molecular docking studies have elucidated the interactions between this compound and various protein targets. Compounds similar to this have shown high binding affinities with critical proteins involved in bacterial resistance mechanisms, suggesting potential as lead compounds in drug development .
Case Studies
- Antioxidant Evaluation : A study conducted on thiophene derivatives demonstrated that certain compounds exhibited higher antioxidant activities than ascorbic acid, highlighting their potential application in preventing oxidative stress-related diseases .
- Antibacterial Efficacy : Another research focused on the synthesis and evaluation of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides revealed that specific derivatives had superior antibacterial properties against ESBL-producing E. coli, suggesting a pathway for developing novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
